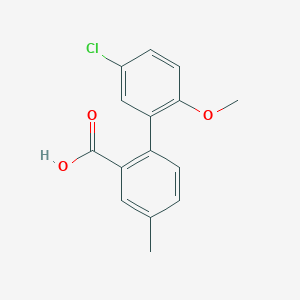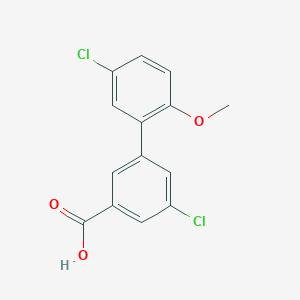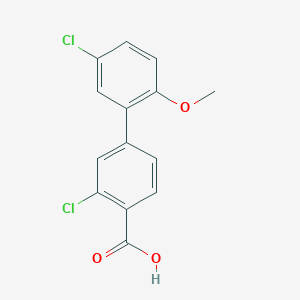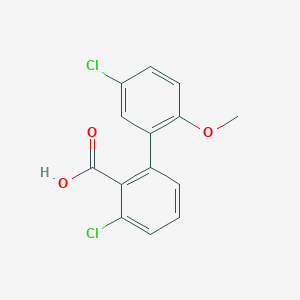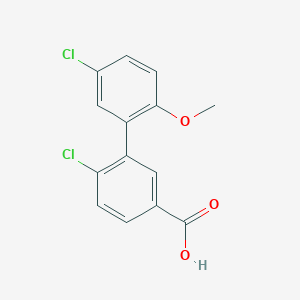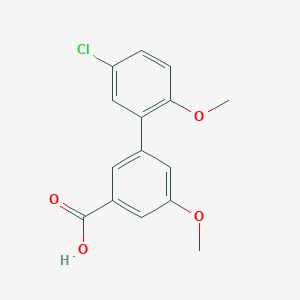
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (3-CMPBA) is a phenolic acid with a wide range of applications in scientific research. It is a white crystalline compound with a molecular weight of 250.56 g/mol and a melting point of 158-160°C. 3-CMPBA is used as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds. It has also been used in the synthesis of dyes, herbicides, and fungicides.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics. It has also been used as a building block in the synthesis of food additives, dyes, herbicides, and fungicides. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as polymers and solvents.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is stable at room temperature and has a wide range of applications. However, it is also limited by its toxicity, which can be hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential direction is to investigate its effects on cancer cells. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of bacteria, fungi, and parasites. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds.
Synthesemethoden
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the Friedel-Crafts acylation of 5-chloro-2-methoxyphenol with 5-methoxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as aluminum chloride, at temperatures of 100-150°C. The reaction yields a white crystalline product with a melting point of 158-160°C.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOOUALKVUSDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691108 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-71-5 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

